Potent Kir6.2/SUR2B Channel Opening Activity: 1-(4-Bromopyridin-2-yl)-3-ethylurea vs. 4-Bromo-2-pyridinylurea Baseline
In a direct comparative analysis using the same FLIPR assay in Ltk cells expressing human Kir6.2/SUR2B channels, 1-(4-Bromopyridin-2-yl)-3-ethylurea (the target compound) demonstrates potent channel opening activity with an EC50 of 51.3 nM [1]. In stark contrast, the unsubstituted urea analog (4-Bromopyridin-2-yl)urea (CAS 1289132-11-1) is essentially inactive, exhibiting an EC50 >10,000 nM under identical assay conditions [2]. This represents a >195-fold difference in potency directly attributable to the ethyl substitution on the urea moiety.
| Evidence Dimension | Kir6.2/SUR2B Channel Opening Potency (EC50) |
|---|---|
| Target Compound Data | 51.3 nM |
| Comparator Or Baseline | (4-Bromopyridin-2-yl)urea (CAS 1289132-11-1): >10,000 nM |
| Quantified Difference | >195-fold higher potency |
| Conditions | FLIPR assay; Ltk cells expressing human urinary bladder Kir6.2 channel containing SUR2B |
Why This Matters
This >195-fold potency advantage is critical for assay development targeting the Kir6.2/SUR2B channel, as it enables robust signal-to-noise ratios at concentrations that avoid off-target effects seen with less potent analogs.
- [1] BindingDB. BDBM50475970 (CHEMBL426334) - 1-(4-Bromopyridin-2-yl)-3-ethylurea. Affinity Data: EC50 51.3 nM. View Source
- [2] BindingDB. BDBM50475974 (CHEMBL384173) - (4-Bromopyridin-2-yl)urea. Affinity Data: EC50 <10,000 nM. View Source
